![molecular formula C20H16FN5O3S2 B2377908 2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851861-05-7](/img/structure/B2377908.png)

2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

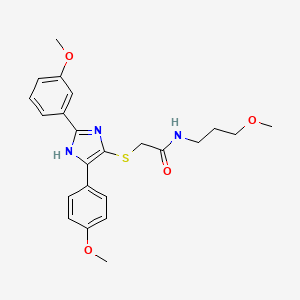

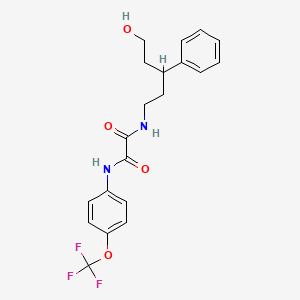

2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H16FN5O3S2 and its molecular weight is 457.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Properties

Antitumor Activities : A study on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed potent cytotoxic activities in vitro against certain human breast cancer cell lines, highlighting their potential as antitumor agents. The synthesis routes allowed the production of compounds with varying degrees of fluorination, which exhibited different levels of potency against sensitive cell lines. The 5-fluorobenzothiazole variant showed broad-spectrum antitumor activity, making it a candidate for further pharmaceutical development (Hutchinson et al., 2001).

Antimicrobial Applications : The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine structures demonstrated promising antimicrobial activities. These compounds, especially those with fluorine atoms in specific positions, exhibited enhanced antimicrobial effects against a range of bacterial and fungal strains. This highlights their potential as antimicrobial agents (Desai et al., 2013).

Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several compounds exhibited moderate to excellent activity, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Potential Therapeutic Applications

Imaging and Diagnostic Applications : Fluorogenic reagents and fluorine-18-labeled compounds have been developed for various imaging and diagnostic applications. For example, fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating their potential in cancer diagnosis (Tu et al., 2007).

Drug Discovery and Development : Studies on metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy have contributed to the selection of candidates for further development. This underscores the role of fluorinated compounds in the drug discovery process, particularly in understanding their metabolic fate and optimizing their pharmacokinetic profiles (Monteagudo et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to induce cell cycle arrest and apoptosis.

Biochemical Pathways

The compound likely affects the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, potentially through altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .

Pharmacokinetics

The compound’s potential as a small-molecule activator of p53 suggests it may have suitable pharmacokinetic properties for biological testing in in vivo cancer models .

Result of Action

The compound’s action at the molecular and cellular level could result in G2/M cell cycle arrest and apoptosis . This is likely due to an increase in p53 levels and alterations in the balance of key mitochondrial proteins .

Action Environment

Similar compounds have shown promising quorum-sensing inhibitors activities, suggesting that they may respond to external factors such as nutrient availability and defense mechanisms .

Propriétés

IUPAC Name |

2-fluoro-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3S2/c1-11-6-7-14-15(8-11)31-19(23-14)24-16(27)10-30-20-26-25-17(29-20)9-22-18(28)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,28)(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTGEASGJPEZRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)

![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)